molecular formula C17H38Sn B1616258 Stannane, tributylpentyl- CAS No. 78693-51-3

Stannane, tributylpentyl-

Cat. No. B1616258
CAS RN: 78693-51-3
M. Wt: 361.2 g/mol
InChI Key: BNMNINHBRXMQRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Stannane can be prepared by the reaction of SnCl4 and Li[AlH4] . A stannane, which is simple to prepare, was successfully used in standard radical reactions as replacement of Bu3SnH and Ph3SnH . The tin-containing byproducts are removed by mild hydrolysis and extraction with aqueous NaHCO3 .


Chemical Reactions Analysis

Stannane is involved in various chemical reactions. For instance, it can be used in standard radical reactions as a replacement for Bu3SnH and Ph3SnH . The performance of this reagent was tested for reactions involving halides, selenides, Barton-McCombie deoxygenation, and enyne cyclization .

Mechanism of Action

The mechanism of action of stannane in chemical reactions often involves the formation of stannyl radicals . These radicals can abstract a hydrogen atom from another equivalent of tributyltin hydride, propagating the chain .

Safety and Hazards

Tributyltin hydride, a type of stannane, is known to be highly toxic and has high fat solubility (lipophilicity) . Therefore, its use should be avoided with few exceptions . The safety data sheet for a related compound, Tributylethynylstannane, indicates that it is combustible, toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may damage fertility, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure .

Future Directions

The detailed characterization of stannane should help correctly identify it in extreme ultraviolet (EUV) lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls .

properties

IUPAC Name

tributyl(pentyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,3-5H2,2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMNINHBRXMQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229247
Record name Stannane, tributylpentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78693-51-3
Record name Stannane, tributylpentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078693513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, tributylpentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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